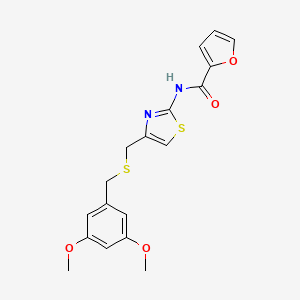

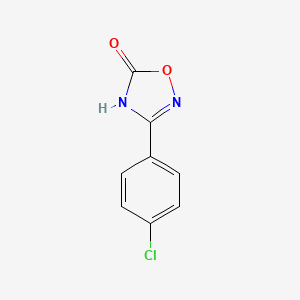

![molecular formula C18H19N3 B2725723 4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine CAS No. 103660-49-7](/img/structure/B2725723.png)

4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine

Overview

Description

“4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine” is a complex organic compound. It is a derivative of piperidine, which is a heterocyclic organic compound . It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The use of 5-aminopyrazoles is common in the synthesis of pyrazolo[3,4-b]pyridines .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a piperidine ring, a pyrazole ring, and a naphthyl group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied. Pyrazoles, which are part of the compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Scientific Research Applications

Molecular Interaction Studies

Research on compounds with pyrazole and piperidine motifs, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been conducted to understand their interaction with the CB1 cannabinoid receptor. These studies involve conformational analysis, pharmacophore models, and quantitative structure-activity relationship (QSAR) models to elucidate the binding interactions with the receptor, providing insights into the development of receptor antagonists or inverse agonists based on molecular structure modifications (Shim et al., 2002).

Synthesis and Antimicrobial Activity

Compounds featuring naphtho and pyranone structures have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles explores their potential as antimicrobial agents. Such studies highlight the chemical versatility of naphthyl- and pyranone-related structures and their relevance in discovering new antimicrobial agents (El-Gaby et al., 2000).

Crystal Structure and Inhibitor Development

Investigations into the crystal structure, Hirshfeld surface analysis, and quantum computational studies of compounds such as (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene) piperidin-4-one provide valuable information for the development of inhibitors against specific proteins like RORc. These studies contribute to the field of drug design, especially in identifying lead compounds for therapeutic targets (R. V. & R. C., 2021).

Fluorescent pH Sensors

The synthesis and examination of 4-piperidine-naphthalimide derivatives have been conducted to develop novel fluorescent pH sensors. These compounds exhibit fluorescence quenching and red shifts in weakly acidic conditions due to intramolecular hydrogen bonding, showcasing the application of such chemical structures in developing pH-sensitive probes for biological and chemical analyses (Cui et al., 2004).

Safety and Hazards

Mechanism of Action

Target of action

The compound “4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine” contains a piperidine nucleus, which is a common feature in many pharmacologically active compounds . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of action

Without specific information on the targets of “this compound”, it’s challenging to explain its mode of action. Compounds with a piperidine nucleus generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical pathways

Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Result of action

Piperidine derivatives can have a wide range of effects depending on their specific targets .

properties

IUPAC Name |

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-2-6-15-13(4-1)5-3-7-16(15)18-12-17(20-21-18)14-8-10-19-11-9-14/h1-7,12,14,19H,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCOJSQXSSWBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320500 | |

| Record name | 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

103660-49-7 | |

| Record name | 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

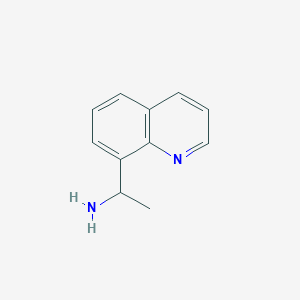

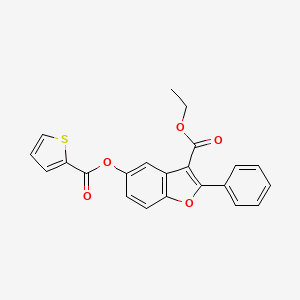

![1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2725644.png)

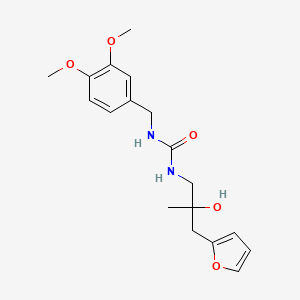

![7-Chloro-2-(4-methylthiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2725647.png)

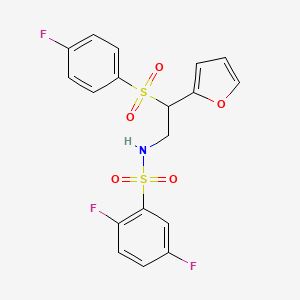

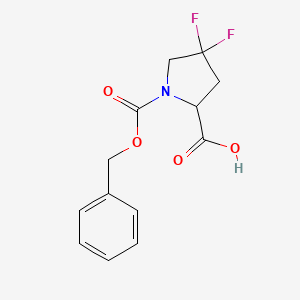

![[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone](/img/structure/B2725649.png)

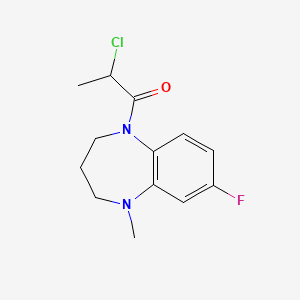

![4-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2725653.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2725655.png)

![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)